molecular formula C17H15N3S B14275409 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline CAS No. 138954-51-5

4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline

Cat. No.: B14275409
CAS No.: 138954-51-5
M. Wt: 293.4 g/mol
InChI Key: MXPZGFKBKWUGSG-UHFFFAOYSA-N
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Description

4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a thiazole ring and two aniline groups connected by an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone under acidic conditions.

    Ethenyl Bridge Formation: The ethenyl bridge can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

    Aniline Group Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-(4-Nitrophenyl)ethenyl]-1,3-thiazol-4-yl}aniline
  • 4-{2-[2-(4-Methylphenyl)ethenyl]-1,3-thiazol-4-yl}aniline
  • 4-{2-[2-(4-Hydroxyphenyl)ethenyl]-1,3-thiazol-4-yl}aniline

Uniqueness

4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

138954-51-5

Molecular Formula

C17H15N3S

Molecular Weight

293.4 g/mol

IUPAC Name

4-[2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]ethenyl]aniline

InChI

InChI=1S/C17H15N3S/c18-14-6-1-12(2-7-14)3-10-17-20-16(11-21-17)13-4-8-15(19)9-5-13/h1-11H,18-19H2

InChI Key

MXPZGFKBKWUGSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=CS2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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